molecular formula C24H27Cl2N5O3S B12473913 2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Cat. No.: B12473913
M. Wt: 536.5 g/mol
InChI Key: MLYZUBXUXWOLIW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . The compound’s structure allows it to form strong interactions with the active sites of these enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-phenyl-s-triazine
  • 2,4-dichloro-6-ethoxy-s-triazine
  • 2,4-dichloro-6-(p-chlorophenyl)-s-triazine

Uniqueness

2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the triazole ring with the benzamide moiety enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C24H27Cl2N5O3S

Molecular Weight

536.5 g/mol

IUPAC Name

2,4-dichloro-N-[1-[4-ethyl-5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide

InChI

InChI=1S/C24H27Cl2N5O3S/c1-5-31-22(21(14(2)3)28-23(33)18-10-9-15(25)11-19(18)26)29-30-24(31)35-13-20(32)27-16-7-6-8-17(12-16)34-4/h6-12,14,21H,5,13H2,1-4H3,(H,27,32)(H,28,33)

InChI Key

MLYZUBXUXWOLIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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